Product packaging for Imidazo[1,2-b]pyridazin-6-ol(Cat. No.:CAS No. 57470-54-9)

Imidazo[1,2-b]pyridazin-6-ol

Cat. No.: B1316355
CAS No.: 57470-54-9
M. Wt: 135.12 g/mol
InChI Key: JPMJNVODBLZHLR-UHFFFAOYSA-N
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Description

Historical Development and Significance of Imidazo[1,2-b]pyridazines in Pharmaceutical Research

The exploration of imidazo[1,2-b]pyridazine (B131497) chemistry dates back to the mid-20th century, with initial synthetic methods focusing on fundamental heterocyclic chemistry principles. Early approaches involved the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine. A significant advancement in the synthesis of this scaffold was the condensation reaction between α-bromoketones and 3-amino-6-halopyridazines. nih.gov This method proved to be efficient due to the strategic placement of a halogen on the pyridazine (B1198779) ring, which directed the alkylation to the desired nitrogen atom. nih.gov

The first synthesis of the parent imidazo[1,2-b]pyridazine was reported in 1967. dergipark.org.tr However, it was the discovery of the potent kinase inhibitory activity of compounds containing this scaffold that led to a surge of interest in its pharmaceutical applications. researchgate.netnih.gov A landmark moment in the history of this scaffold was the development of ponatinib, a multi-targeted kinase inhibitor approved for the treatment of certain types of leukemia. dergipark.org.trnih.gov This success story solidified the status of the imidazo[1,2-b]pyridazine core as a privileged structure in medicinal chemistry and spurred further research into its therapeutic potential. researchgate.netnih.gov

Structural Diversity and Isomeric Forms of Imidazopyridazines

Imidazopyridazines can exist in several isomeric forms, depending on the point of fusion between the imidazole (B134444) and pyridazine rings. The main isomers include imidazo[1,2-b]pyridazine, imidazo[1,5-a]pyridine, and imidazo[4,5-c]pyridine. mdpi.com Structural isomerism, which includes chain, position, and functional group isomerism, plays a crucial role in defining the properties of these compounds. solubilityofthings.comsparkl.me

The imidazo[1,2-b]pyridazine scaffold itself offers multiple sites for substitution, allowing for the creation of a vast library of derivatives with diverse physicochemical and biological properties. nih.gov Modifications at the 2, 3, and 6-positions have been extensively explored to modulate the activity and selectivity of these compounds. nih.govnih.govacs.org

Below is an interactive data table detailing some of the isomeric forms of imidazopyridazines and related structures.

Isomer NameCore StructureKey Features
Imidazo[1,2-b]pyridazineImidazole ring fused to a pyridazine ring at the 1 and 2 positions.The focus of this article, known for its broad biological activities.
Imidazo[1,2-a]pyridine (B132010)Imidazole ring fused to a pyridine (B92270) ring at the 1 and 2 positions.Studied for applications in pharmacology and imaging. mdpi.com
Imidazo[1,5-a]pyridineImidazole ring fused to a pyridine ring at the 1 and 5 positions.Investigated for its emissive properties and as a chelating ligand. mdpi.com
Imidazo[4,5-c]pyridineImidazole ring fused to a pyridine ring at the 4 and 5 positions.Another isomeric form with distinct chemical properties. mdpi.com

Broad Spectrum of Biological Activities Associated with the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold has been associated with a wide array of biological activities, demonstrating its versatility in medicinal chemistry. researchgate.netnih.gov The planar nature of this heterocyclic system and the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors contribute to its ability to interact with various biological targets. cymitquimica.com

Extensive research has revealed that derivatives of imidazo[1,2-b]pyridazine exhibit a range of pharmacological effects, including:

Anticancer Activity: Many imidazo[1,2-b]pyridazine derivatives have shown potent activity against various cancer cell lines. researchgate.netacs.org They often act as kinase inhibitors, targeting enzymes like BCR-ABL, TAK1, and Mps1 that are crucial for cancer cell proliferation and survival. dergipark.org.trnih.govacs.org

Anti-inflammatory Effects: The scaffold has been utilized to develop inhibitors of key inflammatory mediators. nih.gov

Antiviral and Antibacterial Properties: Certain derivatives have demonstrated efficacy against various viral and bacterial strains. researchgate.net

Antiparasitic Activity: The imidazo[1,2-b]pyridazine core has been explored for the development of new treatments for parasitic diseases. researchgate.netdergipark.org.tr

Central Nervous System (CNS) Activity: Some compounds have been investigated as ligands for receptors in the CNS, including those implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov

The following table provides a summary of the diverse biological activities attributed to the imidazo[1,2-b]pyridazine scaffold.

Biological ActivityKey Molecular Targets/Mechanisms
AnticancerKinase inhibition (e.g., BCR-ABL, TAK1, Mps1) dergipark.org.trnih.govacs.org
Anti-inflammatoryInhibition of inflammatory mediators nih.gov
AntiviralVaries depending on the virus
AntibacterialVaries depending on the bacteria
AntiparasiticVaries depending on the parasite
CNS ActivityLigands for β-amyloid plaques researchgate.netnih.gov

Imidazo[1,2-b]pyridazin-6-ol

The specific compound, this compound, features a hydroxyl group at the 6-position of the imidazo[1,2-b]pyridazine core. This substitution can significantly influence the compound's chemical and biological properties. The IUPAC name for this compound is this compound. sigmaaldrich.com It is a solid at room temperature and has a molecular formula of C₆H₅N₃O. sigmaaldrich.comsigmaaldrich.com

The presence of the hydroxyl group introduces a potential site for hydrogen bonding, which can affect its solubility and interactions with biological targets. cymitquimica.com It can also exist in a tautomeric form as Imidazo[1,2-b]pyridazin-6(5H)-one. cymitquimica.com

While specific, detailed research findings on the biological activities of this compound are not extensively documented in the provided search results, the general importance of the 6-position for modulating the activity of the imidazo[1,2-b]pyridazine scaffold is well-established. nih.govacs.org For instance, property-based optimization at the 6-position has been a successful strategy in the development of potent and selective kinase inhibitors. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1316355 Imidazo[1,2-b]pyridazin-6-ol CAS No. 57470-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[1,2-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJNVODBLZHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569008
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57470-54-9
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Record name 57470-54-9
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Synthetic Methodologies for Imidazo 1,2 B Pyridazin 6 Ol and Its Analogs

Classical and Condensation-Based Synthetic Approaches

Traditional synthetic routes to the imidazo[1,2-b]pyridazine (B131497) core heavily rely on condensation reactions, which form the heterocyclic ring system in a direct and efficient manner.

Condensation Reactions Utilizing α-Bromoketones and 3-Amino-6-Halopyridazines

A foundational and widely employed method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov This reaction is typically carried out under mild basic conditions, with sodium bicarbonate being a common choice of base. nih.gov The success of this approach is largely attributed to the presence of a halogen on the pyridazine (B1198779) ring. nih.gov In 3-aminopyridazine (B1208633), the ring nitrogen not adjacent to the amino group is the most nucleophilic, which can lead to undesired alkylation by the α-bromoketone. nih.gov The introduction of a halogen atom at the 6-position diminishes the nucleophilicity of the adjacent ring nitrogen, thereby directing the alkylation to the nitrogen atom next to the amino group, facilitating the desired cyclization. nih.gov

This strategy has been successfully used to synthesize a variety of imidazo[1,2-b]pyridazine derivatives. nih.gov For instance, 3-amino-6-chloropyridazine (B20888) and 3-amino-6-fluoropyridazine can be prepared from their corresponding di-halogenated precursors by reaction with aqueous ammonia (B1221849) at elevated temperatures. nih.gov 3-amino-6-iodopyridazine can be obtained in high yield by refluxing 3-amino-6-chloropyridazine in hydroiodic acid. nih.gov

Cyclodehydration Strategies in Imidazo[1,2-b]pyridazine Formation

While direct condensation is prevalent, cyclodehydration represents another classical approach to forming the imidazo[1,2-b]pyridazine ring system. This method typically involves the initial formation of an intermediate that is then cyclized through the removal of a water molecule. Although specific examples directly pertaining to Imidazo[1,2-b]pyridazin-6-ol are less commonly detailed in readily available literature, the general principle is a cornerstone of heterocyclic synthesis.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Modern synthetic organic chemistry has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. These powerful tools allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Negishi, Kumada, Stille)

Palladium catalysts are exceptionally versatile for functionalizing the imidazo[1,2-b]pyridazine ring at various positions. researchgate.net The Suzuki-Miyaura cross-coupling reaction, for example, is frequently used to introduce aryl or heteroaryl groups. researchgate.netresearchgate.net A typical procedure involves reacting a halogenated imidazo[1,2-b]pyridazine intermediate, such as a 3-bromo derivative, with a boronic acid or its ester in the presence of a palladium catalyst like Pd(dppf)Cl2, a base such as potassium phosphate, and a suitable solvent system, often a mixture of acetonitrile (B52724) and water. Microwave irradiation can significantly accelerate these reactions. nih.gov

Other palladium-catalyzed reactions, including the Heck, Negishi, Kumada, and Stille couplings, have also been successfully applied to the synthesis and functionalization of imidazo[1,2-b]pyridazines, providing access to a wide array of substituted analogs. researchgate.net

Reaction Catalyst/Reagents Notes
Suzuki-MiyauraPd(dppf)Cl2, K3PO4Couples with boronic acids/esters.
HeckPd(OAc)2, LigandForms C-C bonds with alkenes. researchgate.net
NegishiPd or Ni catalystCouples with organozinc reagents. researchgate.net
KumadaPd or Ni catalystCouples with Grignard reagents. researchgate.net
StillePd catalystCouples with organotin reagents. researchgate.net

Copper-Catalyzed Aerobic Oxidative Cyclization

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-catalyzed processes. rsc.org One notable application is the aerobic oxidative cyclization to form imidazo-fused heterocycles. rsc.orgorganic-chemistry.org For the synthesis of imidazo[1,2-a]pyridines, a related scaffold, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines has been developed. organic-chemistry.org This methodology often proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org While direct examples for this compound are still emerging, the principles of copper-catalyzed aerobic oxidative cyclization hold significant promise for the synthesis of this and related compounds. rsc.orgnih.gov

C-H Activation and Functionalization Strategies in Imidazo[1,2-b]pyridazine Synthesis

Direct C-H activation and functionalization represent a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient way to modify heterocyclic cores by avoiding the pre-functionalization often required in traditional cross-coupling reactions. dergipark.org.tr

N-Arylation and Other Nitrogen-Centered Functionalizations

The introduction of aryl groups and other nitrogen-based functionalities onto the imidazo[1,2-b]pyridazine scaffold is a key strategy for modulating its chemical and biological properties. Modern organometallic-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are primary methods for forging the critical carbon-nitrogen bonds required for these transformations. researchgate.netresearchgate.net These reactions typically involve the coupling of a nitrogen-containing substrate with an aryl halide or pseudohalide.

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have been employed in the synthesis of complex heterocyclic systems incorporating the imidazo[1,2-b]pyridazine core. researchgate.net For instance, the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative was achieved through a tandem process involving an intermolecular Buchwald-Hartwig amination of 3-aminopyridazine, followed by an intramolecular N-arylation. researchgate.net This reaction utilized palladium(II) acetate (B1210297) as the catalyst with Xantphos as the ligand. researchgate.net The versatility of this approach is demonstrated by its application in creating various fused azaheteroaromatic systems. researchgate.net

Furthermore, the Buchwald-Hartwig N-arylation has been instrumental in the synthesis of core-modified luciferin (B1168401) analogs, such as O-acetylated imidazo[1,2-b]pyridazin-3(5H)-one, highlighting its utility in accessing complex and functionally diverse molecules. nih.gov These reactions demonstrate that C-N bond formation can be achieved on various nitrogen atoms within the broader class of related heterocyclic systems, depending on the precursors and reaction design. researchgate.netrsc.org

While direct N-arylation on the this compound parent molecule is not extensively detailed, functionalization often occurs via amination of halogenated precursors. The amination of 6-chloroimidazo[1,2-b]pyridazines serves as a common route to introduce nitrogen-centered substituents at the 6-position of the ring system. acs.org This nucleophilic aromatic substitution allows for the installation of various amines, which can be further modified.

The table below summarizes conditions for related palladium-catalyzed N-arylation reactions leading to fused imidazopyridazine systems.

ReactantsCatalyst SystemBaseSolventProductYield (%)Ref
2-Chloro-3-iodopyridine + 3-AminopyridazinePd(OAc)₂ (4 mol%), Xantphos (2 mol%)Cs₂CO₃DioxanePyrido[3',2':4,5]imidazo[1,2-b]pyridazine94 researchgate.net
2,3-Dibromopyridine + 3-AminopyridazinePd₂(dba)₃ / CuICs₂CO₃DioxanePyrido[2',3':4,5]imidazo[1,2-b]pyridazine95 researchgate.net

Multicomponent Reaction Sequences for Imidazo[1,2-b]pyridazine Libraries

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. mdpi.comresearchgate.net For the synthesis of imidazo[1,2-b]pyridazine derivatives, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a particularly powerful and widely exploited methodology. acs.orgthieme-connect.com

The GBB reaction typically involves the acid-catalyzed condensation of a 2-aminoazine (such as 3-aminopyridazine), an aldehyde, and an isocyanide. acs.orgthieme-connect.com This transformation allows for the one-step assembly of the imidazo[1,2-b]pyridazine core, yielding products such as 3-amino-2-arylimidazo[1,2-b]pyridazines. thieme-connect.com The reaction is highly versatile, accommodating a wide variety of substituted aldehydes and different isocyanides, which enables the creation of a broad spectrum of derivatives with diverse substituents in the imidazole (B134444) portion of the fused ring system. thieme-connect.com

The reaction is generally promoted by either Brønsted or Lewis acids. researchgate.net Studies have shown that catalysts like trifluoroacetic acid (TFA) are effective in promoting the GBB reaction to produce imidazo[1,2-b]pyrazole libraries in a one-pot, two-step protocol. researchgate.net This highlights the robustness and adaptability of the MCR approach for generating large collections of related heterocyclic compounds for further screening and development. researchgate.net The development of one-pot GBB protocols significantly streamlines the synthetic process, making it an ideal strategy for diversity-oriented synthesis. mdpi.com

The table below details the synthesis of various 3-amino-2-arylimidazo[1,2-b]pyridazines via the Groebke-Blackburn reaction, showcasing the diversity of usable components. thieme-connect.com

AldehydeIsocyanideProductYield (%)Ref
Benzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-6-chloro-2-phenylimidazo[1,2-b]pyridazine83 thieme-connect.com
4-Chlorobenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine81 thieme-connect.com
4-Methoxybenzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine84 thieme-connect.com
BenzaldehydeCyclohexyl isocyanide6-Chloro-3-(cyclohexylamino)-2-phenylimidazo[1,2-b]pyridazine78 thieme-connect.com
4-ChlorobenzaldehydeBenzyl isocyanide3-(Benzylamino)-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine75 thieme-connect.com

Advanced Spectroscopic and Computational Characterization in Imidazo 1,2 B Pyridazine Research

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of novel synthesized compounds. For imidazo[1,2-b]pyridazine (B131497) derivatives, techniques such as NMR, FT-IR, FT-Raman, UV-Vis, and mass spectrometry are routinely employed to confirm their structural integrity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of imidazo[1,2-b]pyridazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. researchgate.net

In a study of benzohydrazide (B10538) incorporated imidazo[1,2-b]pyridazines, ¹H NMR spectra, recorded at 400 MHz in DMSO-d₆, showed characteristic signals for the protons of the fused ring system and the substituted moieties. tsijournals.com For instance, a singlet appearing around δ 12.00 ppm is often attributed to a hydroxyl or amide proton, while aromatic protons resonate in the δ 7.0-9.0 ppm region. tsijournals.com The specific chemical shifts and coupling constants of the pyridazine (B1198779) and imidazole (B134444) ring protons are instrumental in confirming the substitution pattern. umich.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. researchgate.net In the same study, ¹³C NMR spectra (at 100 MHz in DMSO) revealed signals for the carbon atoms of the imidazo[1,2-b]pyridazine core and the attached functional groups, with chemical shifts typically ranging from δ 50 to 165 ppm. tsijournals.com A combined experimental and theoretical study on the parent imidazo[1,2-b]pyridazine molecule demonstrated a high correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts, further validating the spectral assignments. researchgate.netdergipark.org.tr

Interactive Table: ¹H NMR Data for selected Imidazo[1,2-b]pyridazine Derivatives

Compound Solvent Frequency (MHz) Chemical Shifts (δ ppm) and Assignments
Benzohydrazide derivative 1 DMSO-d₆ 400 12.00 (s, 1H), 8.68 (s, 1H), 8.49-8.45 (m, 2H), 7.96-7.94 (m, 2H), 7.63-7.57 (m, 4H), 7.45-7.39 (m, 2H), 3.81 (s, 3H) tsijournals.com
Benzohydrazide derivative 2 DMSO-d₆ 400 12.02 (s, 1H), 8.69 (s, 1H), 8.49-8.45 (m, 2H), 7.97-7.88 (m, 2H), 7.69-7.67 (m, 1H), 7.60-7.57 (m, 3H), 7.45-7.38 (m, 2H), 3.81 (s, 3H) tsijournals.com
Imidazo[1,2-b]pyridazine - 400 143.10 (1000, 1), 139.05 (202, 2), 133.83 (832, 3), 125.75 (911, 4), 116.76 (893, 5), 116.72 (230, 6) chemicalbook.com

Interactive Table: ¹³C NMR Data for selected Imidazo[1,2-b]pyridazine Derivatives

Compound Solvent Frequency (MHz) Chemical Shifts (δ ppm)
Benzohydrazide derivative 1 DMSO 100 162.6, 161.0, 151.6, 149.0, 148.0, 143.0, 140.1, 137.0, 136.5, 134.6, 133.7, 132.6, 130.2, 130.0, 129.0, 123.2, 121.3, 116.7, 111.0, 56.5, 49.0 tsijournals.com
Benzohydrazide derivative 2 DMSO 100 161.4, 152.1, 144.1, 143.1, 140.7, 137.0, 136.2, 135.2, 134.6, 133.5, 132.5, 131.3, 130.7, 129.5, 125.2, 123.7, 122.3, 117.2, 116.0, 111.4, 56.2 tsijournals.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule. researchgate.netdergipark.org.tr For imidazo[1,2-b]pyridazine derivatives, FT-IR spectra often show characteristic stretching vibrations for N-H, C-H, and C=O groups. umich.edu

In a study on 6-amino-2-methylimidazo[1,2-b]pyridazine, the IR spectrum displayed N-H stretching vibrations at 3496 and 3378 cm⁻¹, aromatic C-H stretching at 3162 cm⁻¹, and aliphatic C-H stretching at 2985 cm⁻¹. umich.edu A combined experimental and theoretical study of the parent imidazo[1,2-b]pyridazine molecule involved the calculation of FT-IR spectra in the 400-4000 cm⁻¹ range, which showed good correlation with the experimental data. researchgate.netdergipark.org.tr FT-Raman spectroscopy has also been utilized, providing complementary information to the FT-IR data. nih.gov

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. researchgate.netdergipark.org.tr The UV-Vis absorption spectra of imidazo[1,2-a]pyrazin-3(7H)-one, a related compound, were investigated to understand its electronic structure. researchgate.net A theoretical and experimental study on the parent imidazo[1,2-b]pyridazine molecule also included the analysis of its UV-Vis spectrum, which correlated well with the calculated electronic transitions. researchgate.netdergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. researchgate.net For various synthesized imidazo[1,2-b]pyridazine derivatives, mass spectra have been recorded to confirm their molecular mass. tsijournals.comacs.orghilarispublisher.com For example, in the characterization of benzohydrazide incorporated imidazo[1,2-b]pyridazines, the mass spectra (EI+) showed molecular ion peaks (m/z) that corresponded to the calculated exact masses of the synthesized compounds. tsijournals.com

X-ray Crystallography for Molecular Geometry and Ligand-Protein Binding Mode Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of molecular structure. researchgate.net This technique has been instrumental in confirming the structure of several imidazo[1,2-b]pyridazine derivatives.

For instance, the crystal structure of 2-(1-methylethyl)imidazo[1,2-b]pyridazin-6-ol bound to macrophage migration inhibitory factor (MIF) was determined at a resolution of 1.80 Å. rcsb.org This analysis not only confirmed the molecular geometry of the inhibitor but also elucidated its binding mode within the protein's active site. rcsb.org Similarly, the crystal structure of human haspin in complex with an imidazo-pyridazine ligand was resolved at 1.8 Å, providing detailed insights into the ligand-protein interactions. pdbj.orgnih.gov The structure of 3-methoxy-2-methyl-8-methylaminoimidazo[1,2-b]pyridazine was also confirmed by X-ray analysis. researchgate.net

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico methods are increasingly used to complement experimental data and to predict the properties of molecules. ambeed.com Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular geometry and calculate the vibrational frequencies of the imidazo[1,2-b]pyridazine molecule. researchgate.netdergipark.org.tr These theoretical results have shown good agreement with experimental data from X-ray crystallography and vibrational spectroscopy. researchgate.netdergipark.org.tr

Furthermore, computational approaches are used to study the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity. researchgate.netresearchgate.net In silico methods have also been used to model the binding modes of imidazo[1,2-b]pyridazine derivatives to biological targets, aiding in the design of new and more potent inhibitors. researchgate.netucl.ac.uk

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the intrinsic properties of the imidazo[1,2-b]pyridazine system. researchgate.netnih.gov By calculating electron density, DFT methods can accurately predict a molecule's geometry, electronic structure, and vibrational frequencies. nih.gov

Researchers have employed DFT, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), to conduct comprehensive analyses of imidazo[1,2-b]pyridazine and its derivatives. researchgate.net These theoretical studies are frequently performed in conjunction with experimental techniques for validation. A combined theoretical and experimental study on the parent molecule, imidazo[1,2-b]pyridazine (IP), successfully correlated DFT calculations with experimental FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV spectra. researchgate.net The optimized molecular geometry derived from these calculations showed good agreement with X-ray crystallography data. researchgate.net

Key electronic and structural properties elucidated through DFT include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and biological activity. nih.govscirp.org A smaller energy gap suggests higher polarizability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying sites that are prone to electrophilic or nucleophilic attack. scirp.org This is critical for predicting how a molecule will interact with biological targets.

Vibrational Frequencies: DFT calculations can predict the vibrational spectra (infrared and Raman) of a molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.

The table below summarizes typical parameters and findings from DFT studies on imidazo[1,2-b]pyridazine and related scaffolds.

Parameter Computational Method/Basis Set Information Gained Reference
Optimized GeometryDFT: B3LYP/6–311++G(d,p)Bond lengths, bond angles, and dihedral angles, confirming molecular structure. researchgate.net
Vibrational FrequenciesDFT: B3LYP/6–311++G(d,p)Predicted FT-IR and FT-Raman spectra for comparison with experimental data. researchgate.net
Electronic PropertiesDFT: B3LYP/6-31+G(d,p)HOMO-LUMO energy gap (ΔE), chemical hardness (η), and softness (S) to assess stability and reactivity. scirp.org
NMR Chemical ShiftsDFT: B3LYP/6–311++G(d,p)Theoretical ¹H and ¹³C NMR chemical shifts for structural elucidation. researchgate.net
Molecular Electrostatic Potential (MEP)DFT: B3LYP/6-31+G(d,p)Identification of nucleophilic and electrophilic sites for predicting intermolecular interactions. scirp.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how imidazo[1,2-b]pyridazine-based compounds function as inhibitors, researchers rely on molecular docking and molecular dynamics (MD) simulations. These computational techniques model the interaction between a small molecule (ligand) and its macromolecular target, typically a protein kinase. researchgate.netmdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site. researchgate.net For instance, docking studies of imidazo[1,2-b]pyridazine derivatives have been used to investigate their binding modes with various kinases, including ABL1-kinase and those linked to cancer cell lines. researchgate.netrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. It has been observed that the nitrogen and oxygen atoms in the imidazo[1,2-b]pyridazine scaffold often play a significant role in forming hydrogen bonds with protein residues, thereby enhancing binding and inhibitory potency. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex, assessing its stability and conformational changes over time. mdpi.comnih.gov An MD simulation typically involves placing the docked complex in a simulated physiological environment (water and ions) and calculating the atomic motions over a set period, often nanoseconds. mdpi.comnih.gov Key metrics analyzed from MD simulations include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that interact with the ligand. mdpi.comnih.gov

Binding Free Energy: Calculations like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity. nih.gov

The following table presents examples of targets for which imidazo[1,2-b]pyridazine derivatives have been studied using these simulation techniques.

Compound Scaffold Protein Target Simulation Method Key Findings Reference
Imidazo[1,2-b]pyridazine DerivativesPIM1 KinaseMolecular Docking, MD SimulationOxygen and nitrogen atoms contribute to hydrogen bonding, enhancing inhibitory activity. researchgate.net
Imidazo[1,2-b]pyridazine-based N-phenylbenzamideABL1-KinaseDocking, MD SimulationThe protein-ligand complex was found to be as stable as the complex with the control drug nilotinib. rsc.org
Imidazo[1,2-b]pyrazine DerivativesmTOR ProteinMD Simulation (Gromacs, AMBER force field)Stable binding in the active site was confirmed via analysis of RMSD, RMSF, and hydrogen bonds with key residues. nih.gov
Tetrahydroimidazo[1,2-b]pyridazinesCancer-related KinasesMolecular DockingShowed strong binding interactions within the active sites of kinases linked to MCF-7 and SK-MEL-28 cell lines. researchgate.net

In Silico Drug Design and Virtual High-Throughput Screening

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. dntb.gov.uanih.gov This versatility makes it an excellent candidate for in silico drug design and virtual high-throughput screening (vHTS). dntb.gov.ua

Virtual High-Throughput Screening (vHTS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. ucl.ac.uk This process is significantly faster and more cost-effective than traditional HTS. The screening process often involves a series of filtering steps, starting with rapid, less computationally intensive methods and progressing to more rigorous techniques like molecular docking for the most promising candidates. nih.govacs.org For example, vHTS campaigns have successfully identified imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-b]pyridazine derivatives as potent inhibitors for targets like Helicobacter pylori's VirB11 ATPase and the TTK kinase, respectively. ucl.ac.ukacs.org

In Silico Drug Design involves the rational modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design utilizes the three-dimensional structure of the target protein to guide these modifications. rsc.org For instance, after identifying an initial hit from a screening campaign, medicinal chemists can use docking simulations to predict how substitutions at different positions of the imidazo[1,2-b]pyridazine ring will affect its binding. This approach led to the optimization of inhibitors for Mps1 kinase, where modifications at the 6-position of a related imidazo[1,2-a]pyrazine scaffold significantly enhanced activity. rsc.org

The table below outlines a typical workflow for a virtual screening and drug design project targeting the imidazo[1,2-b]pyridazine scaffold.

Step Description Objective Reference
1. Target Selection & PreparationA 3D structure of the target protein (e.g., a kinase) is obtained (from PDB or homology modeling) and prepared for docking.Define the binding site for screening. mdpi.comnih.gov
2. Compound Library PreparationA large database of chemical compounds (e.g., ZINC database) is prepared for screening.Create a diverse set of potential ligands. ucl.ac.uk
3. Scaffold- or Ligand-Based ScreeningCompounds are filtered based on structural similarity to known inhibitors or the desired scaffold (e.g., imidazo[1,2-b]pyridazine).Narrow down the library to a manageable number of relevant compounds. nih.govacs.org
4. Molecular DockingThe filtered set of compounds is docked into the target's active site and scored based on predicted binding affinity.Rank candidates and identify those with the best predicted binding modes. acs.orgnih.gov
5. Hit Selection & OptimizationThe top-scoring compounds ("hits") are selected for further in silico analysis (e.g., MD simulations) and chemical synthesis.Identify promising lead compounds for experimental validation and further design. ucl.ac.ukacs.org

Pharmacological and Biological Activities of Imidazo 1,2 B Pyridazin 6 Ol Derivatives

Enzyme and Protein Kinase Inhibition Studies

Derivatives of the Imidazo[1,2-b]pyridazine (B131497) scaffold have been extensively investigated as inhibitors of various protein kinases, many of which are implicated in oncogenesis and inflammatory diseases. The unique heterocyclic structure serves as a versatile template for designing potent and selective kinase inhibitors.

Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a key enzyme in signaling pathways related to inflammation and cell survival, making it a therapeutic target for conditions like multiple myeloma (MM), where it is often overexpressed. nih.gov Researchers have discovered that imidazo[1,2-b]pyridazine derivatives, particularly those with substitutions at the 6-position, can effectively inhibit TAK1.

Strategic modifications, such as introducing morpholine (B109124) or piperazine (B1678402) moieties at the C6 position of the imidazo[1,2-b]pyridazine core, have been shown to enhance kinase inhibition. nih.gov A lead compound, designated as 26 , which features a 6-substituted morpholine and an appropriate aryl group at the 3-position, demonstrated potent inhibition of TAK1's enzymatic activity with a half-maximal inhibitory concentration (IC50) of 55 nM. nih.gov This potency was significantly greater than that of the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under similar conditions. nih.gov These findings highlight the potential of this scaffold for developing targeted therapies against cancers where TAK1 is upregulated. nih.govrsc.org

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against TAK1
CompoundTarget KinaseIC50 (nM)
Compound 26TAK155 nih.gov
Takinib (Reference)TAK1187 nih.gov

The Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) family, particularly DYRK1A, is involved in various cellular processes, and its inhibition is of interest for treating neurological disorders and certain cancers. nih.govresearchgate.net The imidazo[1,2-b]pyridazine scaffold has proven to be a promising starting point for developing potent DYRK inhibitors.

Through fragment-based drug design and subsequent optimization, researchers identified compound 17 as a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. nih.govdundee.ac.uk Further structural studies facilitated the rational design of compound 29 , which exhibited improved kinase selectivity with respect to the closely related Cdc2-like kinases (CLKs). nih.govdundee.ac.uk Other studies on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have also identified compounds with selective activity for both DYRKs and CLKs, with several derivatives showing IC50 values below 100 nM. researchgate.net For example, compound 20a was found to be a selective inhibitor of DYRK1A (IC50 = 50 nM) as well as CLK1 and CLK4. researchgate.net

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against DYRK/CLK Kinases
CompoundTarget KinaseIC50 (nM)
Compound 20aDYRK1A50 researchgate.net
CLK182 researchgate.net
CLK444 researchgate.net

The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). While early-generation inhibitors are effective, the emergence of mutations, particularly the T315I "gatekeeper" mutation, confers resistance to most approved therapies. Structure-guided design has led to the development of imidazo[1,2-b]pyridazine derivatives that can potently inhibit both native and mutant forms of BCR-ABL.

A notable achievement in this area is the discovery of AP24534 (ponatinib), a pan-BCR-ABL inhibitor. nih.gov This compound was designed with a key carbon-carbon triple bond linker that accommodates the bulky isoleucine residue of the T315I mutant. nih.gov AP24534 inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. nih.gov This research demonstrated the power of the imidazo[1,2-b]pyridazine scaffold in overcoming clinically significant drug resistance mutations.

Table 3: Inhibitory Activity of AP24534 Against BCR-ABL Kinase
CompoundTarget KinaseIC50 (nM)
AP24534 (Ponatinib)Native BCR-ABLLow nM range nih.gov
BCR-ABL (T315I Mutant)Low nM range nih.gov

Haspin kinase plays an essential role in cell division by regulating the localization and activity of Aurora B kinase, making it a target for cancer therapy. nih.gov A series of disubstituted imidazo[1,2-b]pyridazines has been developed as potent and selective Haspin inhibitors.

Starting from the known Haspin inhibitor CHR-6494 , researchers optimized the lead structure to produce compounds with significantly improved inhibitory activity. nih.govresearchgate.net The most potent derivatives, compound 21 and compound 22 , exhibited IC50 values of 6 nM and 12 nM, respectively. nih.gov This represented a substantial improvement over the starting compound, CHR-6494 (IC50 = 55 nM). These compounds were shown to be powerful Haspin inhibitors in human cells and demonstrated improved selectivity against other kinases like CDK1/CyclinB, reducing the likelihood of off-target effects on the G2/M cell cycle transition. nih.govnih.gov

Table 4: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Haspin Kinase
CompoundTarget KinaseIC50 (nM)
Compound 21Haspin6 nih.gov
Compound 22Haspin12 nih.gov
CHR-6494 (Reference)Haspin55 nih.gov

The Janus kinase (JAK) family, which includes Tyrosine kinase 2 (Tyk2), is central to cytokine signaling pathways that drive autoimmune and inflammatory diseases. nih.gov Targeting the pseudokinase (JH2) domain of JAKs offers a path to achieving greater selectivity compared to inhibiting the highly conserved catalytic (JH1) domain.

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the Tyk2 JH2 domain. nih.govrsc.org Through optimization of an initial hit compound, researchers developed compound 6 , a highly potent and selective Tyk2 JH2 inhibitor with a Ki of 0.086 nM. nih.gov This compound was found to be remarkably selective, displaying over 10,000-fold selectivity for Tyk2 JH2 over a large panel of other kinases, including the catalytic domains of other JAK family members (JAK1-3). nih.gov The modification of the 6-anilino imidazo[1,2-b]pyridazine series to a 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino structure was a key step in improving metabolic stability and oral bioavailability. nih.gov

Table 5: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Tyk2
CompoundTarget DomainBinding Affinity (Ki, nM)Selectivity Profile
Compound 6Tyk2 (JH2)0.086 nih.gov>10,000-fold selective over a panel of 230 kinases, including JAK1-3 nih.gov

The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a critical regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. estranky.sk Consequently, inhibiting VEGFR2 kinase is a well-established strategy in cancer therapy.

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to design potent VEGFR2 inhibitors. Structure-activity relationship studies revealed that 6-phenoxy-imidazo[1,2-b]pyridazine derivatives showed strong affinity for VEGFR2. estranky.sk One such derivative, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) , exhibited a potent IC50 value of 7.1 nM against VEGFR2. estranky.sk Further optimization, involving the hybridization of two distinct imidazo[1,2-b]pyridazine structures, led to the discovery of TAK-593 . This compound is a highly potent VEGFR2 inhibitor with an IC50 of 0.95 nM and also showed inhibitory activity against platelet-derived growth factor receptors. researchgate.net

Table 6: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against VEGFR2
CompoundTarget KinaseIC50 (nM)
Compound 6bVEGFR27.1 estranky.sk
TAK-593VEGFR20.95 researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition

A thorough review of available scientific literature did not yield specific studies focused on the direct inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by Imidazo[1,2-b]pyridazine derivatives. Research on related heterocyclic compounds, such as imidazo[1,2-a]pyridines, has shown activity against TNF-α, but this specific activity has not been documented for the imidazo[1,2-b]pyridazine scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a central role in the survival, proliferation, and migration of malignant B cells. nih.gov Consequently, BTK is a significant target for therapies against B cell malignancies. nih.govresearchgate.net Research has led to the discovery of imidazo[1,2-b]pyridazine derivatives as potent and highly selective irreversible inhibitors of BTK. nih.gov

One notable derivative, identified as compound 22 (TM471-1), demonstrated potent BTK inhibition with an half-maximal inhibitory concentration (IC₅₀) of 1.3 nM. nih.gov This compound was found to be highly selective when tested against a panel of 310 other kinases. nih.govresearchgate.net Preclinical studies in a xenograft model showed that this compound significantly inhibited tumor growth, leading to complete tumor regression in a majority of the subjects at a specified concentration. nih.govresearchgate.net These promising results have led to the advancement of compound 22 into Phase I clinical trials. nih.govresearchgate.net

CompoundTargetIC₅₀Notes
Compound 22 (TM471-1) BTK1.3 nMAdvanced to Phase I clinical trials. nih.govresearchgate.net

ATP-Competitive Mammalian Target of Rapamycin (mTOR) Inhibition

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a key regulator of cell growth, proliferation, and survival. Its pathway is frequently overactive in various human cancers, making ATP-competitive mTOR inhibitors a subject of intense study for anti-tumor agents. nih.govrsc.org A series of novel imidazo[1,2-b]pyridazine derivatives has been synthesized and evaluated for mTOR inhibitory activity. nih.gov

Within a series of diaryl urea derivatives, compounds A17 and A18 were identified as potent mTOR inhibitors, with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov Further investigation revealed that these compounds could induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6 in cancer cells. nih.gov In vivo studies with compound A17 demonstrated a significant anti-cancer effect in an A549 non-small cell lung cancer xenograft model. nih.gov Another study identified compound 42 as a potent dual PI3K/mTOR inhibitor, with an IC₅₀ value of 3.12 nM for mTOR. rsc.org

CompoundTargetIC₅₀Anti-Proliferative Activity (Cell Lines)
A17 mTOR0.067 µMA549, H460 (non-small cell lung cancer). nih.gov
A18 mTOR0.062 µMA549, H460 (non-small cell lung cancer). nih.gov
Compound 42 mTOR3.12 nMExhibited significant in vitro and in vivo anti-tumoral activities. rsc.org

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain's striatal Medium Spiny Neurons. nih.gov Its unique distribution suggests that inhibitors of PDE10A could be valuable for treating neurological and psychiatric disorders, such as schizophrenia. nih.gov Research has focused on the design and optimization of novel imidazo[1,2-b]pyridazine derivatives as potent PDE10A inhibitors. nih.gov

One such research effort led to the identification of compound 31, which not only showed potent inhibition of PDE10A but also displayed excellent pharmacokinetic properties. This compound was further evaluated as an insulin secretagogue, a substance that promotes insulin secretion.

CompoundTargetPharmacological Role
Compound 31 PDE10APotential treatment for neurological, psychiatric, and metabolic disorders. nih.gov

IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in signaling pathways related to the innate immune system. Mutations that lead to the over-activation of IRAK4, such as the MYD88 L265P mutation, are a hallmark of certain cancers like diffuse large B-cell lymphoma (DLBCL). This makes IRAK4 a key therapeutic target.

Researchers have designed and synthesized imidazo[1,2-b]pyridazine derivatives as potent IRAK4 inhibitors. The representative compound 5 exhibited excellent potency against IRAK4 with an IC₅₀ of 1.3 nM and a favorable selectivity profile against other kinases. This compound showed selective cytotoxicity for DLBCL cells harboring the MYD88 L265P mutation. Furthermore, combining compound 5 with the BTK inhibitor ibrutinib resulted in a synergistic reduction in the viability of lymphoma cells.

CompoundTargetIC₅₀Therapeutic Target
Compound 5 IRAK41.3 nMMutant MYD88 Diffuse Large B-Cell Lymphoma (DLBCL).

Anti-Cancer and Anti-Proliferative Activities

The inhibitory activities of imidazo[1,2-b]pyridazine derivatives against various kinases translate directly into significant anti-cancer and anti-proliferative effects across a range of malignancies.

In B-Cell Malignancies : As potent BTK inhibitors, derivatives like TM471-1 effectively target the survival and proliferation signals in malignant B cells, leading to significant tumor growth inhibition in preclinical models. nih.govresearchgate.net

In Lung Cancer : The mTOR inhibitors A17 and A18 have demonstrated significant anti-proliferative activity against non-small cell lung cancer cell lines (A549 and H460), inducing cell cycle arrest and showing efficacy in animal models. nih.gov

In Leukemia : PIM kinase inhibitors such as K00135 have shown specific antileukemic activity, impairing the survival and clonogenic growth of human acute leukemia cells and suppressing the growth of leukemic blasts from patient samples.

In Lymphoma : IRAK4 inhibitor Compound 5 has shown potent and selective activity against DLBCL cells that carry the MYD88 L265P mutation, highlighting a targeted therapeutic approach for this lymphoma subtype.

These findings underscore the versatility of the imidazo[1,2-b]pyridazine scaffold as a foundation for developing targeted therapies that interfere with key signaling pathways essential for cancer cell proliferation and survival. nih.gov

Activity against Specific Cancer Cell Lines (e.g., Multiple Myeloma, Breast, Lung, Prostate, Urothelial Carcinoma, Pancreatic)

Multiple Myeloma:

Recent research has highlighted the efficacy of Imidazo[1,2-b]pyridazine derivatives against multiple myeloma (MM). A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been shown to inhibit Transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. nih.gov The lead compound from this series, compound 26, demonstrated a half-maximal inhibitory concentration (IC50) of 55 nM against TAK1. nih.gov Furthermore, this compound and its analogs effectively inhibited the growth of multiple myeloma cell lines MPC-11 and H929, with GI50 values as low as 30 nM. nih.gov

Breast Cancer:

Imidazo[1,2-b]pyridazine derivatives have emerged as promising therapeutic candidates for triple-negative breast cancer (TNBC), one of the most aggressive subtypes. Novel imidazo[1,2-b]pyrazine-based covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13) have been developed. nih.gov One particular compound, compound 24, exhibited potent inhibitory activity with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13. nih.gov This compound effectively suppressed the proliferation of TNBC cell lines MDA-MB-231 and MDA-MB-468, with EC50 values of 5.0 nM and 6.0 nM, respectively. nih.gov

Lung, Pancreatic, and Other Cancers:

A specific Imidazo[1,2-b]pyridazine-based derivative, designated as 27f, has shown remarkable antiproliferative activity across a variety of cancer cell lines. nih.govebi.ac.uk This compound acts as a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, with a cellular Mps1 IC50 of 0.70 nM. nih.govebi.ac.uk In the A549 non-small cell lung cancer cell line, it exhibited an IC50 of 6.0 nM. nih.govebi.ac.uk The broad-spectrum antiproliferative effects of this compound were observed in the nanomolar range against various tissue cancer cell lines. nih.govebi.ac.uk Additionally, the development of tricyclic compounds based on the imidazo[1,2-b]pyridazine core has identified inhibitors of HASPIN kinase, which is essential for the proliferation of certain tumor cells. wipo.int

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives against Specific Cancer Cell Lines

Cancer TypeCell Line(s)Derivative TypeTargetPotency (IC50/GI50/EC50)
Multiple MyelomaMPC-11, H9296-substituted morpholine/piperazineTAK1As low as 30 nM (GI50)
Breast Cancer (TNBC)MDA-MB-231, MDA-MB-468Imidazo[1,2-b]pyrazine-basedCDK12/135.0 nM and 6.0 nM (EC50)
Lung CancerA549Imidazo[1,2-b]pyridazine-basedMps16.0 nM (IC50)
Various CancersMultiple cell linesImidazo[1,2-b]pyridazine-basedMps1Nanomolar range

Cellular Mechanisms of Anti-Proliferative Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer effects of Imidazo[1,2-b]pyridazine derivatives are mediated through the modulation of key cellular processes, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction:

Derivatives of pyridazinone, a related heterocyclic compound, have been shown to induce apoptosis. Some of these compounds act as inducers of caspase 3, a key executioner caspase in the apoptotic pathway. nih.gov This programmed cell death is crucial for eliminating cancerous cells in a controlled manner. nih.gov

Cell Cycle Modulation:

A significant mechanism of action for these compounds is the disruption of the cell cycle. The Imidazo[1,2-b]pyridazine-based Mps1 inhibitor, 27f, highlights this activity. nih.govebi.ac.uk Mps1 is a critical component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of Mps1 leads to errors in this process and can trigger cell death.

Furthermore, imidazo[1,2-b]pyridazine analogs have been identified as potent inhibitors of CDK12 and degraders of its binding partner, Cyclin K. digitellinc.com CDK12 plays a crucial role in regulating transcription and is implicated in the DNA damage response. digitellinc.com By inhibiting CDK12, these compounds can disrupt these essential cellular functions, leading to anti-proliferative effects, particularly in cancers like triple-negative breast cancer. digitellinc.com The lead compounds in this class exhibit low nanomolar activity against CDK12 and in antiproliferative assays against the human MDA-MB-231 triple-negative breast cancer cell line. digitellinc.com

Anti-Infective Activities

Beyond their anticancer properties, Imidazo[1,2-b]pyridazine derivatives have also been investigated for their potential as anti-infective agents. researchgate.net

Antifungal Activities (e.g., against Phytopathogenic Fungi)

A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated significant antifungal activity against a panel of nine phytopathogenic fungi. nih.gov Many of these compounds displayed broad-spectrum efficacy. nih.gov Notably, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent than the commercial fungicide hymexazol against Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov Further studies on imidazo[1,2-b]pyridazine derivatives incorporating acylhydrazine, sulfonylhydrazine, amide, and dithioacetal pharmacophores also revealed potent and broad-spectrum inhibitory activities against various plant pathogenic fungi. nih.gov One compound, 5d , showed superior protective and curative effects compared to chlorothalonil and boscalid against several fungal infections on apple branches, potatoes, Chinese cabbages, and tobacco. nih.gov The mechanism of action for compound 5d was found to involve the inhibition of spore germination and germ tube growth, as well as the disruption of mycelial cell wall integrity and permeability. nih.gov

Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives against Phytopathogenic Fungi

Compound(s)Fungal SpeciesActivity
4a, 4c, 4d, 4l, 4rCorn Curvalaria Leaf Spot, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae1.9-25.5 fold more potent than hymexazol
5dValsa mali, Fusarium solani, Alternaria brassicae, Alternaria alternataSuperior protective and curative effects compared to chlorothalonil and boscalid

Antibacterial Activities

The antibacterial potential of Imidazo[1,2-b]pyridazine derivatives has been explored, with some compounds showing promising activity. A study focused on 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide groups revealed potent in vitro anti-mycobacterial activity against M. tb H37Rv strains. researchgate.net Specifically, compounds 8h and 8j exhibited significant antitubercular activity at a concentration of 1.6 µg/mL. researchgate.net

Antimalarial Activities

The Imidazo[1,2-b]pyridazine scaffold has been investigated for its potential in developing new antimalarial agents. researchgate.net Research into disubstituted imidazo[1,2-b]pyridazine derivatives has identified their activity against various eukaryotic kinases, including those from protozoan parasites like Plasmodium, the causative agent of malaria. researchgate.net A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has shown good in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, a related kinetoplastid parasite, with an EC50 of 0.38 µM. mdpi.com

Antiviral Activities

Certain Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of viral replication. Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.govresearchgate.net Additionally, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have demonstrated inhibitory activity against the replication of varicella-zoster virus (VZV). nih.govresearchgate.net

Table 3: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundVirus
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)

Neurological and Central Nervous System Applications of Imidazo[1,2-b]pyridazin-6-ol Derivatives

The versatile scaffold of imidazo[1,2-b]pyridazine has been the subject of extensive research, leading to the discovery of derivatives with significant potential in treating a variety of neurological and central nervous system disorders. These compounds have been investigated for their roles in diagnostic imaging for Alzheimer's disease, as well as for their therapeutic potential as anticonvulsant, antipsychotic, and antineuropathic agents.

Ligands for β-Amyloid Plaques (e.g., for Alzheimer's Disease Imaging and Therapy)

A significant area of research has been the development of imidazo[1,2-b]pyridazine derivatives as imaging agents for the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govacs.org A series of these derivatives have been synthesized and assessed for their ability to bind to synthetic Aβ aggregates. nih.govacs.org The binding affinities of these compounds were found to be influenced by the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. acs.org

One particular derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a notably high binding affinity with a Ki of 11.0 nM. acs.org This strong binding suggests its potential as a promising candidate for the development of novel positron emission tomography (PET) radiotracers for the effective imaging of Aβ plaques in the brain. nih.govacs.org The design of these molecules was intended to create isosteric analogues of IMPY, a known imaging agent, with the goal of reducing non-specific binding by lowering lipophilicity through the substitution of an aryl CH with an imino group. nih.gov

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques

Compound Substituent at Position 2 Substituent at Position 6 Binding Affinity (Ki, nM)
4 4'-Dimethylaminophenyl Methylthio 11.0
Various Derivatives Varied Varied 11.0 to >1000

Anticonvulsant Properties

While the broader class of pyridazine (B1198779) and pyridazinone derivatives has been reported to possess anticonvulsant properties, specific research focusing on this compound derivatives is less prevalent in the available literature. researchgate.netopenpharmaceuticalsciencesjournal.com Studies on related structures, such as 6-substituted-pyrido[3,2-d]pyridazine derivatives, have shown significant anticonvulsant activity in maximal electroshock (MES) tests. mdpi.com For instance, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine exhibited a protective index of 13.4, suggesting a better safety profile than the marketed drug carbamazepine. mdpi.com Reviews on imidazopyridazines do mention anticonvulsant activity as one of the potential therapeutic applications of this class of compounds. researchgate.net However, detailed research and specific data on the anticonvulsant effects of this compound derivatives are not extensively documented in the provided search results.

Antipsychotic Properties

The potential for imidazo[1,2-b]pyridazine derivatives to act as antipsychotic agents has been noted in general reviews of the scaffold's pharmacological activities. However, specific studies providing detailed research findings on this compound derivatives for this application are limited. Research on related heterocyclic systems, such as a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, has reported antipsychotic-like effects in preclinical models without the typical affinity for brain dopamine receptors, suggesting a potentially unique mechanism of action. nih.gov While this indicates the potential of related fused heterocyclic systems in the development of novel antipsychotics, further targeted research is necessary to establish the antipsychotic properties of Imidazo[1,2-b]pyridazine derivatives.

Antineuropathic Properties

Information regarding the antineuropathic properties of this compound derivatives is not substantially detailed in the currently available research. While the broader class of imidazopyridazines is recognized for a wide range of biological activities, specific investigations into their efficacy as antineuropathic agents have not been prominently featured in the provided search results.

Anti-Inflammatory and Anti-Allergic Activities

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of new anti-inflammatory agents. researchgate.net Research has demonstrated that certain derivatives of this class exhibit notable anti-inflammatory effects. For example, a study on five acidic 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives showed anti-inflammatory activity in the carrageenin-induced rat paw edema model. nih.gov

More recently, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of IL-17A, a key pro-inflammatory cytokine implicated in chronic autoimmune diseases. acs.org This positions them as potential oral treatments for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. acs.org Furthermore, the broader class of pyridazinone-containing compounds has been explored for anti-inflammatory properties, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2). semanticscholar.org While anti-allergic properties have been mentioned as a potential activity of imidazopyridazines in reviews, specific research data on this aspect for this compound derivatives is not extensively available. researchgate.net

Other Pharmacological Activities (e.g., Antitubercular, Antiparasitic)

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant potential in combating infectious diseases, with notable antitubercular and antiparasitic activities.

Antitubercular Activity

Several studies have highlighted the potent antitubercular activity of imidazo[1,2-b]pyridazine derivatives. A novel series of these compounds incorporating benzohydrazide (B10538) showed good to potent activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting a minimal inhibition concentration (MIC) as low as 1.6 μg/mL. researchgate.netnih.gov Another study involving imidazo[1,2-b]pyridazine derivatives with piperazine and morpholine moieties also reported potent in vitro anti-TB activity, with the most active compounds showing an MIC of 1.6 µg/mL. openpharmaceuticalsciencesjournal.com

**Table 2: Antitubercular Activity of Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv***

Derivative Series Key Structural Feature MIC Range (μg/mL) Most Potent MIC (μg/mL)
Benzohydrazide derivatives (6a-l) Benzohydrazide linker 1.6 to 6.25 1.6
Piperazine/Morpholine derivatives (8a-j) Amide/Sulfonamide with Piperazine/Morpholine - 1.6

Antiparasitic Activity

The 3-nitroimidazo[1,2-b]pyridazine scaffold has been identified as a novel source of potent antiparasitic agents. soeagra.comnih.gov A study focusing on these derivatives revealed selective, sub-nanomolar activity against Giardia lamblia. soeagra.comnih.gov The presence of the nitro group was found to be crucial for the high potency of these compounds. soeagra.comnih.gov These derivatives were also evaluated against a panel of other protozoal parasites, demonstrating a broad spectrum of potential antiparasitic applications. soeagra.comnih.gov

Table 3: Antiparasitic Activity of 3-Nitroimidazo[1,2-b]pyridazine Derivatives

Parasite Activity (IC50)
Giardia lamblia Sub-nanomolar
Trypanosoma brucei Active
Trypanosoma cruzi Active
Leishmania infantum Active
Plasmodium falciparum Active

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazin 6 Ol Derivatives

Impact of Substituent Variation at Imidazo[1,2-b]pyridazine (B131497) Core Positions (e.g., 2, 3, 6, 7, 8)

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

Position 2: Substituents at the 2-position have been shown to be critical for binding affinity to certain targets. For instance, in a series of derivatives evaluated for binding to β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety was found to be a potential requirement for desirable binding affinities. nih.gov

Position 3: The 3-position is a key site for modification. In the development of IKKβ inhibitors, optimization of substituents at this position, along with the 6-position, led to an increase in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells. nih.gov For Haspin kinase inhibitors, the presence of an indazole group at the C-3 position was crucial for potent inhibitory activity. nih.gov Compounds lacking this feature lost their activity, highlighting its role in the key pharmacophore. nih.gov

Position 6: The 6-position is one of the most extensively studied and critical positions for modulating the activity of imidazo[1,2-b]pyridazine derivatives.

For Haspin Inhibitors: Modulation of the substituent at C-6 led to significant variations in Haspin inhibition. Replacing the alkyloxy group with heteroalkyl cycles, such as prolinol or morpholine (B109124) derivatives, resulted in a substantial improvement in activity. nih.gov The introduction of cycloalkylamines or piperidine (B6355638) at this position did not cause significant changes in activity compared to a propyl amine substituent. nih.gov

For β-Amyloid Plaque Ligands: A range of substituents at the 6-position showed moderate tolerance for modification, with Ki values ranging from 10 to 50 nM. nih.gov The size and electronegativity of halogen atoms at this position influenced ligand binding, with the 6-iodo analogue showing higher affinity than the 6-chloro or 6-fluoro analogues. nih.gov

For Antikinetoplastid Agents: The introduction of a chloro group at the 6-position, as seen in 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, yielded a compound with good activity against Trypanosoma brucei brucei. mdpi.com However, this substitution also led to poor solubility, indicating the need for more polar substituents to improve physicochemical properties. mdpi.com

The following table summarizes the impact of substituent variation at different positions on the activity of Imidazo[1,2-b]pyridazine derivatives against various targets.

PositionTargetSubstituent EffectReference
2 β-Amyloid Plaques2-N,N-dimethylaminophenyl moiety appears crucial for high binding affinity. nih.gov
3 IKKβOptimization of this position increased inhibitory activity. nih.gov
3 Haspin KinaseAn indazole moiety is a key element of the pharmacophore; its absence leads to loss of activity. nih.gov
6 Haspin KinaseHeteroalkyl cycles (e.g., morpholine) significantly improve activity over simple alkylamines. nih.gov
6 β-Amyloid PlaquesHalogen size and electronegativity influence binding; Iodo > Chloro > Fluoro. nih.gov
6 KinetoplastidsA chloro group provided good activity but also led to poor solubility. mdpi.com

Role of Specific Chemical Moieties in Modulating Activity and Selectivity (e.g., morpholine, piperazine (B1678402), aryl substituents)

Specific chemical groups attached to the imidazo[1,2-b]pyridazine core play defined roles in tuning the compound's biological activity and selectivity.

Morpholine and Piperazine: These heterocyclic moieties are frequently incorporated into drug candidates to improve properties like solubility and to provide points of interaction with biological targets.

Morpholine: In the context of Haspin inhibitors, substituting the C-6 position with a morpholine ring led to a significant improvement in activity. nih.gov The position of the oxygen heteroatom was found to be important, suggesting that its hydrogen bond accepting capability favors interaction with the kinase active site. nih.gov A series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for antimycobacterial activity. researchgate.net

Piperazine: The piperazine ring is another common pharmacophore. researchgate.net In the aforementioned antimycobacterial agents, a piperazine moiety at the 3-position was a core component of the synthesized scaffold. researchgate.net 2-(Benzimidazol-2-yl)quinoxalines bearing N-methylpiperazine substituents have shown promising activity against a wide range of cancer cell lines. nih.gov

Aryl Substituents: Aryl groups are key for establishing interactions within target binding sites, often through pi-stacking or hydrophobic interactions.

At the 2-position , a 2-(4'-Dimethylaminophenyl) group was identified as a key feature for high-affinity binding to β-amyloid plaques. nih.gov

Novel 2-substituted aryl-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized and screened for antimicrobial and antimalarial activity, indicating the importance of aryl groups at both the 2- and 6-positions for these biological effects. researchgate.net

The table below details the influence of these specific moieties on the biological activity of Imidazo[1,2-b]pyridazine derivatives.

MoietyPositionTarget/ActivityRole/ObservationReference
Morpholine 6Haspin KinaseSignificantly improved inhibitory activity; acts as a hydrogen bond acceptor. nih.gov
Morpholine 6AntimycobacterialCore scaffold component for antitubercular agents. researchgate.net
Piperazine 3AntimycobacterialCore scaffold component for antitubercular agents. researchgate.net
Aryl 2β-Amyloid PlaquesN,N-dimethylaminophenyl group found to be a requirement for high affinity. nih.gov
Aryl 2 and 6Antimicrobial/AntimalarialPresence of aryl groups at these positions contributes to activity. researchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry can play a crucial role in the biological activity of chiral imidazo[1,2-b]pyridazine derivatives, as different stereoisomers can exhibit distinct interactions with their biological targets.

In the development of Haspin inhibitors, chiral prolinol derivatives were introduced at the C-6 position of the imidazo[1,2-b]pyridazine core. The resulting compounds, 25 (R) and 26 (S), were both found to be highly active. However, a clear preference was observed for the S-configuration, which exhibited greater activity. nih.gov This difference in activity between the enantiomers underscores the importance of the three-dimensional arrangement of atoms for optimal interaction with the kinase's active site.

Compound SeriesChiral CenterStereoisomer PreferenceTargetReference
C-6 Prolinol DerivativesC-6 substituentS-configuration showed higher activity than R-configuration.Haspin Kinase nih.gov

Mechanistic Investigations of Imidazo 1,2 B Pyridazin 6 Ol Derivatives

Elucidation of Molecular Binding Modes with Target Proteins

The therapeutic efficacy of Imidazo[1,2-b]pyridazine (B131497) derivatives is fundamentally linked to their ability to bind with high affinity and selectivity to target proteins, which are often kinases involved in disease pathogenesis. researchgate.nettandfonline.com Techniques such as X-ray crystallography and computational docking studies have been instrumental in revealing the molecular interactions that govern these binding events. tandfonline.comnih.gov

A common binding mode for these derivatives involves interaction with the ATP-binding pocket of kinases. nih.gov For instance, the co-crystal structure of a disubstituted imidazo[1,2-b]pyridazine derivative with Haspin kinase revealed that the inhibitor adopts a planar conformation. tandfonline.comnih.gov This orientation allows the indazole moiety to form hydrogen bonds with the hinge region of the kinase, while the imidazopyridazine group extends into the pocket to interact with the catalytic lysine, Lys511. tandfonline.comnih.gov This mode of binding is characteristic of an adenosine (B11128) triphosphate (ATP) competitive inhibitor. tandfonline.comnih.gov

In contrast, studies on PIM kinases have shown a surprising and distinct binding mode. semanticscholar.org Instead of interacting with the kinase hinge region, which is typical for many kinase inhibitors, imidazo[1,2-b]pyridazines were found to interact with the NH2-terminal lobe helix αC. semanticscholar.org This unique interaction explains their enhanced selectivity compared to conventional type I kinase inhibitors. semanticscholar.org

Investigations into Tyrosine kinase 2 (Tyk2) have also shed light on the binding interactions of this scaffold. A cocrystal structure of a derivative bound to the Tyk2 JH2 pseudokinase domain showed two main hydrogen bond networks. nih.gov One network forms at the hinge region, involving the imidazopyridazine core and the backbone of Val690. nih.gov The second network occurs near the gatekeeper residue, where an amide substituent on the core interacts with Lys642 and Glu688, mediated by a water molecule. nih.gov

Furthermore, research on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has also benefited from X-ray crystallography to elucidate the binding mode of imidazo[1,2-b]pyridazine inhibitors, facilitating the rational design of more selective compounds. dundee.ac.uk The structure-activity relationship (SAR) of these derivatives is highly dependent on the substitutions at various positions of the imidazo[1,2-b]pyridazine core, which dictates the potency and selectivity for different kinases like DYRKs and CLKs. researchgate.netnih.gov

Target ProteinKey Interacting Residues/RegionsBinding Mode Highlights
Haspin KinaseHinge Region, Catalytic Lysine (Lys511)Planar conformation with indazole moiety hydrogen bonding to the hinge. tandfonline.comnih.gov
PIM KinasesNH2-terminal lobe helix αCAtypical interaction, not with the hinge region, leading to enhanced selectivity. semanticscholar.org
Tyk2 (JH2 Domain)Hinge (Val690), Gatekeeper region (Lys642, Glu688)Forms two key hydrogen bond networks, one of which is water-mediated. nih.gov
DYRK1AHinge amino acid residuesBinding affinity is sensitive to substituents at positions 7 and 8 of the scaffold due to potential steric clashes. dundee.ac.uk

Analysis of Cellular Pathway Modulation by Imidazo[1,2-b]pyridazines

The interaction of imidazo[1,2-b]pyridazine derivatives with their target proteins triggers a cascade of downstream effects, modulating cellular signaling pathways critical for cell division, survival, and inflammation. nih.govsemanticscholar.orgnih.gov

In the context of cancer, these compounds have been shown to disrupt pathways essential for tumor progression. For example, by inhibiting Haspin kinase , a key regulator of Aurora B kinase, imidazo[1,2-b]pyridazines indirectly affect processes crucial for mitosis. nih.gov Haspin depletion or inhibition can lead to mitotic catastrophe and cell death, making it an attractive target in oncology. nih.gov Cellular studies have confirmed that these derivatives are highly cell-penetrant and effectively reduce cellular Haspin activity. nih.gov

Similarly, the inhibition of PIM kinases by compounds like K00135 modulates pathways involved in cell survival and apoptosis. semanticscholar.org In leukemia cells, these inhibitors were shown to block the phosphorylation of known PIM downstream targets, including BAD and the eukaryotic translation initiation factor 4E-BP1 . semanticscholar.org The anti-apoptotic protein BAD is directly phosphorylated by PIM1 and PIM2, and inhibiting this action promotes cell death. semanticscholar.org

The anti-inflammatory properties of related imidazo[1,2-a]pyridine (B132010) derivatives have been linked to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway . nih.gov These compounds can suppress the phosphorylation of STAT3 and the activity of NF-κB, leading to reduced expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This modulation can also lead to an increase in pro-apoptotic proteins such as BAX. nih.gov The inhibition of transforming growth factor-β activated kinase (TAK1) , which is involved in cytokine signaling, by other imidazo[1,2-b]pyridazine derivatives further underscores their role in modulating inflammatory and cell survival pathways in cancers like multiple myeloma. nih.gov

Modulated PathwayTarget Kinase(s)Key Downstream EffectsTherapeutic Context
Mitotic RegulationHaspin Kinase, Aurora B KinaseInhibition of histone phosphorylation, leading to mitotic catastrophe. nih.govCancer
Cell Survival/ApoptosisPIM KinasesInhibition of BAD and 4E-BP1 phosphorylation. semanticscholar.orgLeukemia
Inflammation & ApoptosisSTAT3, NF-κB, IKKβSuppression of iNOS and COX-2 expression; increased BAX expression. nih.govnih.govCancer, Inflammatory Diseases
Cytokine SignalingTAK1Inhibition of MAP kinases and transcription factors. nih.govMultiple Myeloma

Biochemical Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition)

Biochemical assays are fundamental to characterizing the inhibitory mechanism of Imidazo[1,2-b]pyridazine derivatives. These studies quantify the potency of the compounds and determine the nature of their interaction with the target enzyme, most commonly revealing an ATP-competitive mechanism. nih.govsemanticscholar.org

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, optimized imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against Haspin kinase with IC50 values in the low nanomolar range (6 to 100 nM). tandfonline.comnih.gov Similarly, derivatives targeting PIM kinases also exhibit low nanomolar potency. semanticscholar.org

The mechanism of inhibition is frequently determined through kinase assays. For PIM1 kinase, kinetic analysis was performed by monitoring the reaction on a spectrophotometer, using a recognition peptide of a PIM1 substrate. semanticscholar.org Such assays confirmed that the imidazo[1,2-b]pyridazine inhibitors are ATP competitive. semanticscholar.org An ATP competition assay with a potent Haspin inhibitor (compound 12) also confirmed its ATP-competitive binding mode. nih.gov

Interestingly, while many of these compounds are ATP-competitive, they are not necessarily ATP-mimetic. semanticscholar.org This distinction is important, as it can be the basis for improved selectivity. The unique binding mode of imidazo[1,2-b]pyridazines to the αC helix of PIM kinases, rather than the typical hinge region interaction of ATP-mimetic compounds, is a prime example of this, contributing to their enhanced selectivity profile. semanticscholar.org This characteristic makes the imidazo[1,2-b]pyridazine scaffold a promising motif for developing highly selective kinase inhibitors. researchgate.netnih.gov

Target KinaseInhibition MechanismReported Potency (IC50)Key Findings
Haspin KinaseATP-Competitive6 - 100 nMInhibitor interacts with the kinase hinge in an ATP-competitive manner. tandfonline.comnih.gov
PIM KinasesATP-Competitive (non-mimetic)Low nanomolarBinds to the αC helix, not the hinge, explaining enhanced selectivity. semanticscholar.org
Cyclin-Dependent Kinases (CDKs)Not specified, but potent inhibitors identifiedPotent and selective inhibitors developed. nih.govSAR differs significantly from the related imidazo[1,2-a]pyridine series. researchgate.netnih.gov
TAK1Not specified, but potent inhibitors identified55 nM (lead compound)Substitutions at position 6 with morpholine (B109124) or piperazine (B1678402) enhanced kinase inhibition. nih.gov

Therapeutic Potential and Preclinical Drug Discovery Aspects of Imidazo 1,2 B Pyridazines

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery, aiming to refine a molecule's efficacy, selectivity, and pharmacokinetic profile. patsnap.compatsnap.com For the imidazo[1,2-b]pyridazine (B131497) class, this process involves an iterative cycle of design, synthesis, and biological testing, heavily guided by structure-activity relationship (SAR) studies. patsnap.com

High-throughput screening (HTS) often serves as the initial step to identify "hit" compounds from large chemical libraries. Once a hit, such as an imidazo[1,2-b]pyridazine derivative, is identified, it undergoes a "hit-to-lead" study to confirm its activity and potential for optimization. nih.gov The optimization strategy then focuses on systematic modifications to the core scaffold. For imidazo[1,2-b]pyridazines, it has been shown that substitutions at positions 2, 3, 6, 7, and 8 are crucial for determining kinase selectivity and potency. nih.gov

A primary optimization strategy involves making peripheral changes around the bicyclic core. nih.gov For instance, in the development of IKKβ inhibitors, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased inhibitory activity against both the cell-free enzyme and TNFα production in THP-1 cells. nih.gov Similarly, developing antimalarial compounds from the related imidazopyrazine class involved maintaining the core pharmacophore (the bicyclic core, C3 phenyl group, and an amide linker) while making peripheral modifications. nih.gov

Molecular modeling and structure-based drug design are also key strategies. patsnap.com By constructing interaction models, researchers can visualize how compounds bind to their target, such as a kinase's active site, which guides the rational design of more potent and selective analogs. nih.gov For example, modeling the interaction of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives with hCav3.1 calcium channels helped pave the way for future lead optimization for potential antiepileptic drugs. nih.gov

Table 1: Lead Optimization Strategies for Imidazo[1,2-b]pyridazine Derivatives
StrategyDescriptionExample ApplicationReference
Structure-Activity Relationship (SAR) AnalysisSystematically modifying the chemical structure to identify key functional groups responsible for biological activity and to enhance potency and selectivity.Optimization of the 3- and 6-positions to increase IKKβ inhibitory activity. patsnap.comnih.gov
Peripheral ModificationsMaking chemical changes to the side groups attached to the core bicyclic scaffold while maintaining the essential pharmacophore.Elaboration of an imidazopyrazine core to improve potency against Plasmodium liver stages. nih.gov
Molecular ModelingUsing computational methods to predict and visualize how a compound interacts with its biological target to guide rational drug design.Constructing an interaction model of imidazo[1,2-b]pyridazine compounds with IKKβ to guide further development. nih.gov
Scaffold HoppingReplacing the central core of a molecule with a chemically different but functionally similar scaffold to discover new series with improved properties.Moving from an initial hit to imidazo[4,5-b]pyridines or purines in the development of TrkA inhibitors. researchgate.net

Development of Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development. nih.gov The development of specific radioligands—biologically active molecules labeled with a positron-emitting radionuclide like Carbon-11 or Fluorine-18—is crucial for this technology. nih.govresearchgate.net Imidazo[1,2-b]pyridazine derivatives have emerged as a promising scaffold for creating novel PET radiotracers for imaging various biological targets in the brain. nih.gov

One significant application is in the field of neurodegenerative diseases, such as Alzheimer's disease. Researchers have synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their ability to bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's. nih.gov The goal is to develop an imaging agent that can detect these plaques in living individuals, aiding in early diagnosis and monitoring disease progression. nih.gov In these studies, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity (Ki = 11.0 nM) for Aβ plaques, suggesting its potential as a lead compound for a novel PET radiotracer. nih.gov The rationale for using this scaffold is that replacing a carbon-hydrogen group with a nitrogen atom in the ring system can reduce the molecule's lipophilicity, which may, in turn, decrease non-specific binding in the brain. nih.gov

Beyond amyloid imaging, imidazo[1,2-b]pyridazine-based radioligands are being developed for other neurological targets. This includes tracers targeting the translocator protein (TSPO), which is associated with neuroinflammation, and Tropomyosin receptor kinases (Trk), which are involved in neuronal growth and survival. nih.govresearchgate.net

Table 2: Imidazo[1,2-b]pyridazine-Based PET Radioligands
TargetLead Compound/Derivative ClassPotential ApplicationReference
β-Amyloid (Aβ) Plaques2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineImaging for Alzheimer's disease diagnosis and monitoring. nih.gov
Tropomyosin receptor kinase (Trk)11C and 18F labeled imidazo[1,2-b]pyridazine derivativesImaging of Trk expression in neurological disorders and cancer. researchgate.net
Translocator protein (TSPO)18F-labeled imidazo[1,2-b]pyridazine derivativeImaging of neuroinflammation in various neurological conditions. nih.gov

Strategies for Enhancing Drug-Like Properties (e.g., Water Solubility, Metabolic Stability, Bioavailability)

For a lead compound to become a successful drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). patsnap.compatsnap.com A key part of the lead optimization process is to enhance these "drug-like" properties. For imidazo[1,2-b]pyridazine derivatives, medicinal chemists employ several strategies to improve characteristics like water solubility, metabolic stability, and oral bioavailability. nih.gov

One effective strategy is the introduction of specific functional groups at various positions on the scaffold. For example, substituting position 6 of the imidazo[1,2-b]pyridazine core with a morpholine (B109124) moiety is known to enhance water solubility and metabolic stability, which can lead to improved bioavailability. nih.gov Morpholine groups can also form additional hydrogen bonds with the target protein, potentially increasing binding affinity. nih.gov Similarly, piperazine (B1678402) groups at the C6 position have also been shown to enhance kinase inhibition. nih.gov

Another approach involves modifying substituents to increase lipophilicity, which can improve membrane permeability and metabolic stability. nih.govresearchgate.net The introduction of privileged moieties such as halides (e.g., fluorine, chlorine) or groups like trifluoromethoxy (–OCF3), cyano (–CN), and trifluoromethyl (–CF3) at the C3 position can enhance a compound's ability to cross cell membranes. nih.govresearchgate.net Furthermore, incorporating sulfonamide or sulfonyl groups can improve metabolic stability compared to more easily degraded amide groups. nih.gov The use of a pyridine (B92270) ring as a bioisostere for a phenyl ring is another tactic; the nitrogen atom in the pyridine ring can enhance solubility and create new polar interactions with the target or with water. nih.gov

Table 3: Strategies to Enhance Drug-Like Properties of Imidazo[1,2-b]pyridazines
Property to EnhanceStrategyRationaleReference
Water Solubility & BioavailabilityIntroduction of a morpholine moiety at the C6 position.The morpholine group increases polarity and can improve absorption. nih.gov
Metabolic StabilityReplacing amide groups with sulfonyl or sulfonamide groups.These groups are more resistant to enzymatic degradation. nih.gov
Membrane Permeability & PotencyAdding lipophilic groups (halides, -CF3, -OCF3) at the C3 position.Increases lipophilicity, which can enhance cell penetration and binding affinity. nih.govresearchgate.net
Solubility & Target InteractionReplacing a phenyl ring with a pyridine ring (bioisosterism).The "necessary nitrogen" can enhance solubility and allow for new hydrogen bonding interactions. nih.gov

Addressing Mechanisms of Drug Resistance in Targeted Therapies

A major challenge in targeted cancer therapy is the development of drug resistance, often caused by secondary mutations in the target protein that prevent the drug from binding effectively. nih.govnih.gov A significant area of research for imidazo[1,2-b]pyridazine derivatives is the design of next-generation inhibitors that can overcome these resistance mechanisms. nih.govnih.gov

This has been particularly evident in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK), which are key drivers in certain cancers. nih.govnih.gov For ALK, which is rearranged in some non-small cell lung cancers (NSCLCs), resistance to second-generation inhibitors can arise from mutations like G1202R. nih.gov To combat this, novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed. One such compound, O-10, showed potent inhibitory activity against wild-type ALK as well as the G1202R mutant and even the highly resistant L1196M/G1202R double mutation. nih.gov

Similarly, in the context of TRK inhibitors, resistance can emerge through mutations like G595R (a solvent-front mutation) and G667C (a gatekeeper mutation). nih.gov Researchers have reported a series of novel imidazo[1,2-b]pyridazine derivatives as potent second-generation TRK inhibitors. The representative compound, 15m, was highly effective against wild-type TRK and both the G595R and G667C resistant mutants, with IC50 values in the nanomolar and sub-nanomolar range. nih.gov This compound also showed good oral bioavailability, making it a promising lead for further development to address clinical resistance. nih.gov

Another mechanism of resistance involves drug efflux pumps, such as ABCG2, which actively remove therapeutic agents from cancer cells. Imidazo[1,2-b]pyridazine-based Pim1 kinase inhibitors have been investigated for their ability to overcome ABCG2-mediated drug resistance, highlighting another avenue through which this scaffold can address the challenge of resistance. herts.ac.uk

Table 4: Imidazo[1,2-b]pyridazines Designed to Overcome Drug Resistance
Target KinaseResistance Mutation(s)Inhibitor Class/CompoundSignificanceReference
ALKG1202R, L1196M/G1202RMacrocyclic imidazo[1,2-b]pyridazine derivatives (e.g., O-10)Effective against mutations that confer resistance to second-generation ALK inhibitors. nih.gov
TRKG595R, G667CImidazo[1,2-b]pyridazine derivatives (e.g., 15m)Potently inhibits wild-type and key resistance mutants with good oral bioavailability. nih.gov
Pim1ABCG2-mediated effluxImidazo[1,2-b]pyridazine-based Pim1 inhibitorsAddresses resistance caused by drug efflux pumps, not just target mutation. herts.ac.uk

Future Directions and Emerging Research Avenues for Imidazo 1,2 B Pyridazin 6 Ol

Development of Novel and Efficient Synthetic Routes

The advancement of Imidazo[1,2-b]pyridazin-6-ol as a therapeutic scaffold is contingent on the development of efficient and versatile synthetic strategies. Current methods for constructing the imidazo[1,2-b]pyridazine (B131497) core typically involve the condensation of a 3-aminopyridazine (B1208633) derivative with an α-halocarbonyl compound. nih.govijpsnonline.com However, to fully explore the therapeutic potential of the 6-hydroxy substituted series, new and improved synthetic routes are necessary.

Future synthetic efforts could focus on:

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of the imidazo[1,2-b]pyridazine core would allow for the introduction of a hydroxyl group at the 6-position in the later stages of a synthetic sequence. This approach would provide rapid access to a diverse range of analogues.

Novel Cyclization Strategies: Exploring new catalytic systems, such as palladium-catalyzed cross-coupling reactions, could open up new avenues for the construction of the imidazo[1,2-b]pyridazine ring system with the desired 6-hydroxy substituent. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation can offer significant advantages in terms of reaction times, yields, and scalability. mdpi.com Developing continuous flow processes or microwave-assisted protocols for the synthesis of this compound would be a significant step towards its efficient production for further studies.

Synthetic StrategyPotential AdvantagesKey Precursors
Late-Stage C-H HydroxylationRapid access to analogues, increased molecular diversity.Pre-formed imidazo[1,2-b]pyridazine core.
Palladium-Catalyzed CyclizationHigh efficiency, good functional group tolerance.Substituted pyridazines and alkynes/alkenes.
Microwave-Assisted SynthesisReduced reaction times, improved yields.3-amino-6-chloropyridazine (B20888), α-bromoketones.

This table is interactive and can be sorted by clicking on the column headers.

Identification of Unexplored Biological Targets and Therapeutic Indications

The broader class of imidazo[1,2-b]pyridazines has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net However, the specific biological targets of this compound remain largely uninvestigated. Future research should aim to identify and validate novel biological targets for this compound and its derivatives.

Potential areas for investigation include:

Kinase Inhibition: Many imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against various kinases involved in cancer and inflammatory diseases, such as Tyk2, ALK, and PI3K. nih.govnih.govnih.gov Screening this compound against a broad panel of kinases could uncover novel and selective inhibitors.

Neurodegenerative Diseases: Some analogues have been evaluated as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease. nih.gov The 6-hydroxy substitution could modulate the binding affinity and pharmacokinetic properties of these compounds, making them interesting candidates for further investigation in this area.

Infectious Diseases: The imidazo[1,2-b]pyridazine scaffold has been explored for its activity against various pathogens, including Mycobacterium tuberculosis and Toxoplasma gondii. researchgate.netdergipark.org.tr The potential of this compound as a novel anti-infective agent warrants exploration.

Potential Therapeutic AreaKnown Targets for AnaloguesRationale for Investigating this compound
OncologyTyk2, ALK, PI3K, VEGFR2The 6-hydroxy group could form key interactions in the active sites of kinases.
Neurodegenerative Diseasesβ-amyloid plaquesThe hydroxyl group may improve blood-brain barrier penetration and target binding.
Infectious DiseasesM. tuberculosis, T. gondii CDPK1The scaffold is a known anti-infective pharmacophore.

This table is interactive and can be sorted by clicking on the column headers.

Integration of Advanced Computational and Artificial Intelligence Techniques in Drug Discovery

The integration of computational and artificial intelligence (AI) techniques can significantly accelerate the drug discovery and development process for this compound derivatives. These methods can be employed for target identification, lead optimization, and the prediction of pharmacokinetic and toxicological properties.

Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries against known and novel biological targets can identify promising hits with the this compound scaffold. Molecular docking studies can then be used to predict the binding modes and affinities of these compounds. mdpi.com

Machine Learning for SAR and QSAR: Machine learning algorithms can be trained on existing data for imidazo[1,2-b]pyridazine derivatives to develop Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can then be used to predict the biological activity of novel this compound analogues and guide their design.

ADME-Tox Prediction: In silico models can be utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. mdpi.com

Advanced Preclinical Evaluation of Imidazo[1,2-b]pyridazine Candidates

Promising this compound derivatives identified through the aforementioned strategies will require a thorough preclinical evaluation to assess their therapeutic potential. This will involve a combination of in vitro and in vivo studies to establish their efficacy, safety, and pharmacokinetic profiles.

Key aspects of an advanced preclinical evaluation would include:

In Vitro Profiling: Comprehensive in vitro testing of lead candidates against a panel of cell lines and biochemical assays to confirm their potency and selectivity.

Pharmacokinetic Studies: Evaluation of the pharmacokinetic properties of the compounds in animal models, including absorption, distribution, metabolism, and excretion (ADME). For instance, some imidazo[1,2-b]pyridazine derivatives have shown favorable oral bioavailability in rats. nih.gov

In Vivo Efficacy Models: Assessment of the therapeutic efficacy of the compounds in relevant animal models of disease, such as xenograft models for cancer or transgenic models for neurodegenerative diseases.

Safety and Toxicology Studies: A thorough evaluation of the safety profile of the lead candidates, including acute and chronic toxicity studies in animals.

Preclinical StudyObjectiveExample from Related Compounds
In Vitro Cell-Based AssaysDetermine potency and selectivity.Submicromolar inhibitory activity against various tumor cell lines. nih.gov
Pharmacokinetic ProfilingAssess drug-like properties (ADME).Good oral bioavailability and low clearance rates in rats. nih.gov
In Vivo Efficacy ModelsEvaluate therapeutic effect in a living organism.Reduction of parasite burden in mice with acute toxoplasmosis. dergipark.org.tr
Safety and ToxicologyIdentify potential adverse effects.Assessment of in vivo locomotor activity. researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Q & A

Q. What are the key synthetic strategies for preparing halogenated Imidazo[1,2-b]pyridazin-6-ol derivatives?

Halogenation is critical for enhancing bioactivity. A common approach involves nucleophilic substitution or catalytic cross-coupling reactions. For example, iodine can be introduced at the 3-position via Ullmann-type coupling using CuI as a catalyst under reflux conditions in DMF . Substituent positioning (e.g., 6-chloro vs. 3-iodo) significantly impacts reactivity and downstream applications.

Q. How do computational tools predict solubility and bioavailability of this compound derivatives?

Parameters like XlogP (lipophilicity) and topological polar surface area (TPSA) are used. For instance, derivatives with XlogP ≈1.3 and TPSA ~33.4 Ų (e.g., 6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine) suggest moderate solubility in polar solvents, aligning with oral bioavailability thresholds . Tools like Schrödinger’s QikProp or open-source RDKit are recommended for modeling.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing 2-methyl vs. 6-amino substituents) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C7_7H8_8N4_4 for 2-methylimidazo[1,2-b]pyridazin-6-amine) .
  • HPLC-PDA : Purity assessment (>95%) is critical for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Standardized protocols : Use PubChem’s BioAssay Guidelines for IC50_{50} determination.
  • Batch validation : Ensure purity >95% via LC-MS and elemental analysis .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial activity in vs. kinase inhibition in ).

Q. What experimental design principles optimize reaction yields for complex this compound scaffolds?

  • Factorial design : Test variables (temperature, catalyst loading) systematically. For example, a 23^3 factorial design identified optimal conditions for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine synthesis (80°C, 12h, 10 mol% Pd catalyst) .
  • DoE (Design of Experiments) : Minimizes trial runs while maximizing data output .

Q. How do substituents at the 6-position influence the electronic properties of this compound?

SubstituentElectron EffectXlogPTPSA (Ų)
-OHElectron-withdrawing0.950.1
-NH2_2Electron-donating1.158.2
-ClWeakly withdrawing1.533.4

Chloro groups enhance lipophilicity (XlogP↑) and membrane permeability, whereas amino groups improve solubility (TPSA↑) but reduce bioavailability .

Q. What role do imidazo[1,2-b]pyridazine derivatives play in kinase inhibition studies?

These scaffolds act as ATP-competitive inhibitors. For example, 6-carboxylic acid derivatives (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid) chelate Mg2+^{2+} ions in kinase binding pockets, as shown in molecular docking studies . Bioactivity data should be validated with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How can computational modeling accelerate the discovery of novel this compound-based probes?

  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions.
  • MD simulations : Assess binding kinetics in protein targets (e.g., PARP1 or EGFR) .
  • ADMET prediction : Tools like SwissADME forecast toxicity risks (e.g., hERG inhibition) early in development .

Methodological Considerations

Q. What are best practices for handling air/moisture-sensitive this compound intermediates?

  • Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
  • Stabilize intermediates with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) protecting groups .

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings of this compound derivatives?

  • Catalyst screening : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in aryl bromide couplings.
  • Base optimization : K2_2CO3_3 in dioxane/water (3:1) enhances solubility of boronic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.